molecular formula C24H26N4O4 B2399716 methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 1286725-20-9

methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No. B2399716
CAS RN: 1286725-20-9
M. Wt: 434.496
InChI Key: BKHMFVMXIIKDIP-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate, also known as MMT, is a compound that has gained significant attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Antitumor Activities

One area of application is in the development of anti-tumor agents. For example, benzopyranylamine compounds, which share structural motifs with the molecule , have demonstrated significant activity against human breast, CNS, and colon cancer cell lines in vitro. Such compounds, due to their unique structures and activities, have been selected for further in vivo testing against susceptible human cancers (Jurd, 1996).

Tubulin Polymerization Inhibition

Another significant application is the identification of compounds as tubulin polymerization inhibitors, which is crucial for anticancer drug development. Indenopyrazoles, similar in structural complexity to the target molecule, have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin accumulation and microtubule formation, leading to G2/M cell cycle arrest in HeLa cells (Minegishi et al., 2015).

Antimicrobial Activity

Compounds incorporating pyrazole and benzothiazole moieties, akin to the core structure of the molecule , have been synthesized and evaluated for their antimicrobial activity. These studies reveal the importance of electronic properties in the phenyl ring for enhancing antimicrobial efficacy, illustrating the potential for developing new antimicrobial agents (Amir et al., 2012).

Molecular Structure Analysis

Investigations into the molecular structures of novel compounds, including those with pyrazole derivatives, through techniques such as crystal structure analysis and computational studies, provide insights into the interactions that govern their biological activities. This research can lead to the design of more effective pharmaceutical agents (Sebhaoui et al., 2020).

Coordination Chemistry and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. This research not only expands the understanding of coordination chemistry but also explores the potential of these complexes in medicinal chemistry, particularly as antioxidants (Chkirate et al., 2019).

properties

IUPAC Name

methyl 4-[[2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-5-3-4-6-20(17)21-15-28(26-23(21)27-11-13-32-14-12-27)16-22(29)25-19-9-7-18(8-10-19)24(30)31-2/h3-10,15H,11-14,16H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHMFVMXIIKDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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